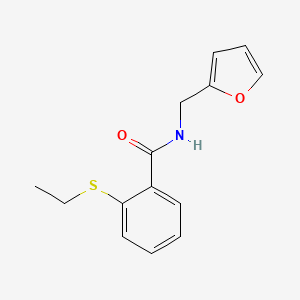![molecular formula C24H15NO2 B5715004 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BIDQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins, such as DNA topoisomerase II and tubulin. In pharmacology, this compound has been evaluated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its ability to interact with various targets in the body, such as enzymes and proteins. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells. This compound has also been shown to interact with tubulin, which is a protein that is involved in the formation of microtubules. By disrupting the formation of microtubules, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway and the caspase pathway. This compound has also been shown to inhibit the activity of various enzymes and proteins, such as DNA topoisomerase II and tubulin. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound also has some limitations for lab experiments, such as its limited solubility in aqueous solutions, which may limit its applications in certain assays. In addition, this compound is a synthetic compound, which may limit its relevance to natural systems.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interactions with various enzymes and proteins in more detail, in order to better understand its mechanism of action. Additionally, future studies could explore the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Synthesemethoden
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process that involves the condensation of 4-biphenylcarboxaldehyde and 1-aminoisoquinoline, followed by cyclization and oxidation steps. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c26-23-20-10-4-8-18-9-5-11-21(22(18)20)24(27)25(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXXWHRCCQHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)

![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)

